molecular formula C13H20N2O2 B1670954 Dropropizin CAS No. 17692-31-8

Dropropizin

Katalognummer B1670954
CAS-Nummer: 17692-31-8
Molekulargewicht: 236.31 g/mol
InChI-Schlüssel: PTVWPYVOOKLBCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dropropizine is a peripherally acting cough suppressant used to alleviate coughs caused by allergies or colds. It is sold in various forms, including suppositories, tablets, and syrup, and is available in several countries, including Germany, Central America, South America, and some African countries . Dropropizine is known for its effectiveness in suppressing cough without causing central nervous system side effects.

Safety and Hazards

Dropropizine is toxic and contains a pharmaceutically active ingredient . It is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Zukünftige Richtungen

Levodropropizine, the (-)- (S) -isomer of dropropizine, is an effective and very well tolerated peripheral antitussive drug . It has statistically significant better overall efficacy outcomes vs. central antitussive drugs (codeine, cloperastine, dextromethorphan) in terms of reducing cough intensity and frequency, and nocturnal awakenings . This result further reinforces the favorable benefit/risk profile of levodropropizine in the management of cough .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dropropizine can be synthesized by coupling 1-phenylpiperazine with glycidol (1,2-epoxy-3-hydroxypropane). This process involves the reaction of 1-phenylpiperazine with glycidol under controlled conditions to form dropropizine . The enantiomers of dropropizine can be prepared by using oxime esters and supported lipases from Pseudomonas cepacia, which allows for the separation of ®- and (S)-dropropizine with high optical and chemical yields.

Industrial Production Methods: The industrial production of dropropizine involves large-scale synthesis using the same coupling reaction of 1-phenylpiperazine with glycidol. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The enantiomers are separated and purified through recrystallization to obtain the desired enantiomer with minimal impurities .

Analyse Chemischer Reaktionen

Types of Reactions: Dropropizine undergoes various chemical reactions, including hydroxylation of the aromatic ring, N-dealkylation to form N-phenylpiperazines, and degradation of the piperazine moiety. These reactions are essential for its metabolism in the human body.

Common Reagents and Conditions: The hydroxylation reaction typically involves the use of oxidizing agents, while N-dealkylation requires specific enzymes or chemical reagents that facilitate the removal of alkyl groups from the nitrogen atom. The degradation of the piperazine moiety can occur under acidic or basic conditions, depending on the desired products.

Major Products Formed: The major products formed from the chemical reactions of dropropizine include hydroxylated metabolites and N-phenylpiperazines. These metabolites can be detected in human urine using gas chromatography-mass spectrometry (GC-MS), providing evidence of dropropizine intake.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

  • Levodropropizine
  • Dextrodropropizine
  • N-phenylpiperazine

Comparison: Dropropizine is unique in its peripheral mode of action, which sets it apart from other antitussives that act on the central nervous system. Levodropropizine, the levo isomer of dropropizine, also acts as a peripheral antitussive but is preferred for its better antitussive activity/sedative effect ratio . Dextrodropropizine, the dextrorotatory enantiomer, is less commonly used due to its lower selectivity and higher side effects . N-phenylpiperazine, a precursor in the synthesis of dropropizine, does not possess antitussive properties but is essential in the production of dropropizine .

Dropropizine’s unique peripheral action and minimal side effects make it a valuable compound in the treatment of coughs, distinguishing it from other similar compounds.

Eigenschaften

IUPAC Name

3-(4-phenylpiperazin-1-yl)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c16-11-13(17)10-14-6-8-15(9-7-14)12-4-2-1-3-5-12/h1-5,13,16-17H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVWPYVOOKLBCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(CO)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045624
Record name Dropropizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855842
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

17692-31-8
Record name (±)-Dropropizine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17692-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dropropizine [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dropropizine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13785
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name dropropizine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757820
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dropropizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dropropizine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.878
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DROPROPIZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0K8WHL37U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

According to the invention, resolution of dropropizine is carried out by treating it with L(+)tartaric acid in aqueous medium: the precipitated salt is then crystallized, alkalinized and recrystallized to give levodropropizine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dropropizine
Reactant of Route 2
Reactant of Route 2
Dropropizine
Reactant of Route 3
Reactant of Route 3
Dropropizine
Reactant of Route 4
Reactant of Route 4
Dropropizine
Reactant of Route 5
Reactant of Route 5
Dropropizine
Reactant of Route 6
Reactant of Route 6
Dropropizine

Q & A

Q1: What is the primary mechanism of action of Dropropizine?

A1: Dropropizine is a non-opioid antitussive drug that primarily acts on the peripheral nervous system to suppress cough. [, , ] While its exact mechanism is not fully elucidated, research suggests it inhibits the cough reflex by acting on peripheral receptors and their afferent conductors. []

Q2: Does Dropropizine interact with opioid receptors?

A3: No, receptor binding studies indicate that Dropropizine does not interact with opioid receptors. This characteristic contributes to its non-narcotic profile and lack of dependence potential. []

Q3: What is the molecular formula and weight of Dropropizine?

A5: Dropropizine has the molecular formula C16H24N2O2 and a molecular weight of 276.37 g/mol. []

Q4: Is there any spectroscopic data available for Dropropizine?

A4: Yes, studies report utilizing various spectroscopic techniques to characterize Dropropizine and its derivatives. These include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: 1H-NMR has been used to confirm the structure of synthesized Dropropizine and its derivatives. [, , ]
  • Infrared (IR) spectroscopy: IR spectroscopy has also been employed to confirm the structure of synthesized Dropropizine derivatives. []
  • Mass Spectrometry (MS): Studies have utilized LC-ESI-MS/MS for the enantioselective determination of Dropropizine enantiomers in biological samples. []

Q5: Are there specific formulation strategies mentioned for Dropropizine to improve its stability or bioavailability?

A8: While the provided abstracts do not delve into specific formulation strategies, it's worth noting that Dropropizine is commercially available in various formulations, including tablets, syrups, and oral solutions. [] These formulations likely utilize excipients and manufacturing techniques to ensure optimal drug stability, solubility, and bioavailability.

Q6: Does Dropropizine exhibit any catalytic properties?

A6: Based on the provided research, there is no evidence suggesting that Dropropizine possesses any intrinsic catalytic properties. Its primary pharmacological activity lies in its antitussive effects.

Q7: Have there been any computational chemistry studies conducted on Dropropizine?

A10: Yes, one study employed computational modeling (PM3 semi-empirical method) to simulate the interaction between Dropropizine and a molecularly imprinted polymer designed for its selective extraction. [] This study provided insights into the potential binding mechanism and selectivity of the imprinted polymer towards Dropropizine.

Q8: How do structural modifications of Dropropizine affect its activity?

A11: While specific SAR studies weren't extensively discussed in the abstracts, one study explored the synthesis and antitussive activity of Dropropizine derivatives modified at the 1-hydroxy group. [] This research suggests that introducing amino functional groups at this position leads to compounds with comparable antitussive activity to Levodropropizine.

Q9: What is the pharmacokinetic profile of Dropropizine?

A12: Studies in rats show that Dropropizine is absorbed after oral administration and exhibits non-stereoselective pharmacokinetics, meaning both enantiomers (Levodropropizine and Dextrodropropizine) have similar absorption, distribution, metabolism, and excretion profiles. [] Research in humans revealed that the presence of Dextrodropropizine might increase the plasma and tissue exposure of Levodropropizine, especially after oral administration of the racemic mixture. []

Q10: How is Dropropizine metabolized in humans?

A10: Research indicates that Dropropizine undergoes several metabolic pathways in humans, including:

  • Hydroxylation of the aromatic ring. []
  • N-dealkylation of both the parent drug and its hydroxylated metabolite. []
  • Degradation of the piperazine moiety. []

Q11: Does the enantiomeric form of Dropropizine affect its antitussive activity?

A15: Yes, Levodropropizine, the (S)-enantiomer of Dropropizine, has been shown to possess similar antitussive activity to the racemic mixture while exhibiting fewer CNS side effects. [, , ] This finding led to the development and marketing of Levodropropizine as a safer alternative to the racemic drug.

Q12: What models have been used to study the antitussive activity of Dropropizine?

A12: Various animal models have been employed to evaluate the antitussive efficacy of Dropropizine and Levodropropizine, including:

  • Guinea pigs: Mechanically and electrically induced cough models in anesthetized guinea pigs. [, ]
  • Rabbits: Mechanically and electrically induced cough models in anesthetized rabbits. []
  • Dogs: Cough induced by mechanical stimulation of the trachea in conscious dogs. []
  • Cats: Mechanically induced cough models in conscious cats. [, , ]

Q13: How does the antitussive effect of Dropropizine compare to other antitussives in experimental settings?

A13: Studies have compared the antitussive efficacy of Dropropizine and Levodropropizine to other commonly used antitussives:

  • Codeine: Dropropizine and Levodropropizine generally demonstrate lower antitussive potency compared to codeine, a centrally acting opioid antitussive. [, , , ]
  • Other Non-narcotic Antitussives: The efficacy of Dropropizine and Levodropropizine has been found comparable to other non-narcotic antitussives, like prenoxdiazine. [, ]

Q14: Have any human studies been conducted to assess the antitussive efficacy of Dropropizine?

A18: Yes, a double-blind, placebo-controlled study in healthy volunteers assessed the antitussive effects of single oral doses of Dropropizine and Levodropropizine using a citric acid-induced cough model. [] Results demonstrated a significant reduction in cough response following the administration of both compounds compared to placebo.

Q15: What is known about the toxicity profile of Dropropizine?

A19: While the provided research doesn't specifically address toxicity data, one study mentions conducting an oral toxicity study of Dropropizine in pure-bred dogs. [] This suggests that toxicological assessments have been performed, but specific details are not provided within the abstract.

Q16: What analytical methods are commonly used to determine Dropropizine levels?

A16: Several analytical techniques have been employed for the determination of Dropropizine, including:

  • High-Performance Liquid Chromatography (HPLC): This technique, often coupled with UV detection (HPLC-UV), is widely used for the separation and quantification of Dropropizine enantiomers in various matrices, including raw materials, pharmaceutical formulations, and biological samples. [, , , ]
  • Spectrophotometry: Both UV-Vis spectrophotometry and derivative spectrophotometry have been explored for the quantification of Dropropizine in pharmaceutical formulations. [, , , ]
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique has been used to study the metabolism of Dropropizine in humans and to analyze its presence in urine samples. []
  • Voltammetry: Voltammetric methods have also been proposed for the determination of Dropropizine in pharmaceutical formulations and biological fluids. []

Q17: Has the use of molecularly imprinted polymers (MIPs) been investigated for Dropropizine analysis?

A21: Yes, one study explored the application of MIPs for the selective extraction and enrichment of Dropropizine. [] This research demonstrated the potential of MIPs as a sample preparation technique for Dropropizine analysis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.